6,8-Dichloro-2-tetralone
Overview
Description
6,8-Dichloro-2-tetralone is a useful research compound. Its molecular formula is C10H8Cl2O and its molecular weight is 215.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Innovations 6,8-Dichloro-2-tetralone serves as a crucial intermediate in synthetic chemistry, aiding in the production of diverse organic compounds. A study by Banerjee et al. (2007) demonstrates its utility in synthesizing tetralone derivatives through the condensation of ketoesters, which further undergo various chemical transformations to yield specific tetralone compounds Banerjee, A. K., Pineda, J. J., Mora, H., & Laya, M. (2007). Synthetic Communications, 37, 3917-3922. These derivatives are pivotal in developing pharmaceuticals and natural product synthesis, showcasing the compound's role in advancing synthetic methodologies.
Catalysis and Oxidation Reactions The oxidation of tetralin to tetralone, a reaction critical in chemical synthesis and industrial applications, employs this compound as a substrate or intermediate. For instance, Xamena et al. (2008) explored the use of metal-organic frameworks (MOFs) containing Cu2+ and Co2+ for the aerobic oxidation of tetralin, highlighting the compound's role in facilitating efficient and selective oxidation processes Xamena, F. X. L. I., Casanova, O., Tailleur, R. G., García, H., & Corma, A. (2008). Journal of Catalysis, 255, 220-227. Such studies underscore the importance of this compound in developing new catalytic systems and enhancing reaction efficiencies.
Biotechnological Applications The biotransformation of this compound into valuable derivatives showcases its potential in biotechnology and pharmaceutical manufacturing. Shin et al. (2001) evaluated an electrochemical bioreactor system for the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol, demonstrating the feasibility of using biological systems to modify and improve compounds for industrial and medical use Shin, H., Jain, M., Chartrain, M., & Zeikus, J. (2001). Applied Microbiology and Biotechnology, 57, 506-510. This approach opens avenues for sustainable and eco-friendly production methods involving this compound.
Properties
IUPAC Name |
6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIJLGJYMAVHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394707 | |
Record name | 6,8-dichloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113075-86-8 | |
Record name | 6,8-dichloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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